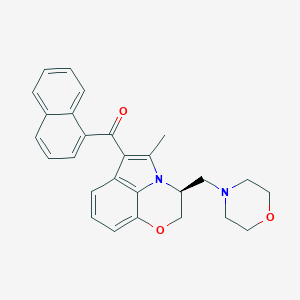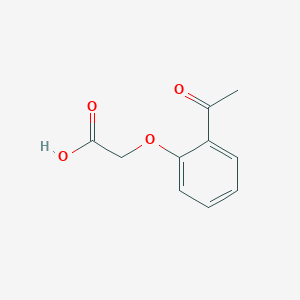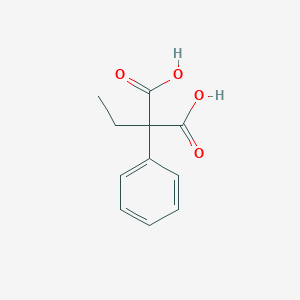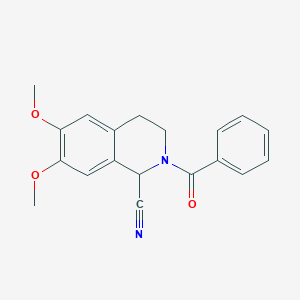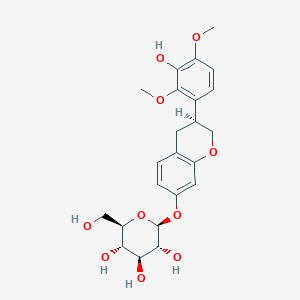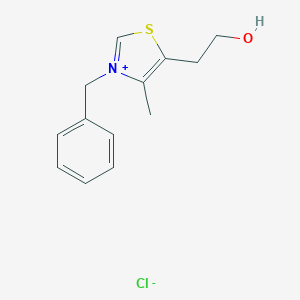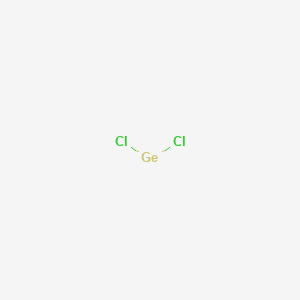
Germanium dichloride
Overview
Description
Germanium dichloride is a chemical compound composed of two chlorine atoms and one germanium atom. It is a white, crystalline solid with a melting point of 106°C and a boiling point of 183°C. This compound has a wide range of applications in the fields of science and technology, and is used in a variety of laboratory experiments.
Scientific Research Applications
Semiconductor and Electronic Applications : Germanium has been vital in the development of electronic devices, particularly in semiconductor technology. It has excellent electron and hole mobility, making it a mainstream electronic material. Germanium's utility in semiconductor devices, such as transistors, infrared detectors, and high-speed electronics, has been extensively researched (Haller, 2006).
Material Recovery and Environmental Applications : Research on germanium recovery, particularly from by-products of metallurgy, has gained attention. Techniques like ultrasonic-assisted leaching have been investigated for efficient germanium recovery from waste materials, highlighting environmental sustainability (Zhang et al., 2016).
Energy Storage Applications : Germanium's properties make it suitable for use in lithium-ion batteries. Research has focused on improving the electrochemical performance of germanium materials, addressing challenges like volume change during lithiation and delithiation processes (Hu et al., 2016).
Optoelectronics and Imaging : Germanium's optical properties have led to its use in optoelectronics and biological imaging. Studies have explored its application in photovoltaics and light-emitting diodes, as well as its potential in next-generation electronic devices and optical functions (Vaughn & Schaak, 2013).
Surface Chemistry and Passivation : Controlling germanium interfaces is crucial for its use in microelectronics. Research has focused on germanium surface reactivity, exploring different means of surface passivation and functionalization (Loscutoff & Bent, 2006).
Nanotechnology and Nanomaterials : Germanium's properties at the nanoscale have been investigated for various applications. Studies have looked into the synthesis of germanium nanocrystals and their potential use in electronic and optoelectronic applications (Gresback et al., 2007).
Spectroscopic Analysis : The study of germanium dichloride using solid-state NMR spectroscopy has provided insights into its structure and properties, expanding the understanding of germanium compounds (Sutrisno et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Germanium dichloride (GeCl2) is a compound featuring germanium in the +2 oxidation state It’s known that germanium compounds can interact with various biochemical processes, potentially stimulating tissue oxygenation, cleansing the body of toxins, and accelerating wound healing .
Mode of Action
It’s known that GeCl2 is quite reactive and inserts into many types of chemical bonds . This reactivity allows it to interact with a variety of molecules and structures within a cell, potentially influencing numerous biochemical processes .
Biochemical Pathways
Germanium compounds are known to have versatile pharmacodynamic characteristics, including hepato-, neuro-, and cardioprotective effects, as well as antihypoxic activity
Result of Action
Germanium compounds are known to have a wide range of biological activities, including antiviral, interferon-inducing, adaptogenic, cardio- and hepatoprotective, antitoxic, analgesic, hypotensive, and antianemic effects .
Action Environment
The action, efficacy, and stability of GeCl2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of GeCl2. Additionally, the presence of other molecules can influence the interactions of GeCl2 with its targets .
Biochemical Analysis
Biochemical Properties
Germanium dichloride has been found to be biologically active. It is involved in various biochemical processes, stimulating tissue oxygenation, helping to cleanse the body of poisons and toxins, accelerating wound healing, having a beneficial effect on blood composition, and strengthening the immune system . The biological activity of germanium coordination compounds is due mainly to the antioxidant properties of germanium .
Cellular Effects
This compound has been found to have versatile pharmacodynamic characteristics. It has been shown to have hepato-, neuro- and cardioprotective, antihypoxic activity, etc . It can affect various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the biological activity of germanium coordination compounds is due mainly to the antioxidant properties of germanium . This suggests that it may exert its effects at the molecular level through antioxidant activity, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Germanium is one of the trace elements involved in metabolic processes in the human body
properties
InChI |
InChI=1S/Cl2Ge/c1-3-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGIKMVOLGCZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ge]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143425, DTXSID80164992 | |
| Record name | Germanium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10060-11-4, 15230-48-5 | |
| Record name | Germanium chloride (GeCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10060-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germanium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Germanium dichloride?
A1: this compound has the molecular formula GeCl2 and a molecular weight of 143.51 g/mol. []
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have employed various spectroscopic methods to study this compound, including: * Infrared (IR) Spectroscopy: Provides information about molecular vibrations and functional groups.* Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine electronic transitions and absorption characteristics. * Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the structure and bonding environment of Germanium and other atoms in the molecule. Specifically, 73Ge NMR has been used to study the electronic environment of germanium. []* Electron Spin Resonance (ESR) Spectroscopy: Used to study the presence and behavior of unpaired electrons, particularly in radical species. []* Mass Spectrometry: Allows for the determination of the mass-to-charge ratio of ions and molecular fragments, useful for structural elucidation.* Photoelectron Spectroscopy: Used to study the electronic structure of molecules by analyzing the kinetic energy of electrons emitted upon ionization. []* Laser-Induced Emission Spectroscopy: Enables the study of excited states and electronic transitions in molecules. []
Q3: What are some key spectroscopic constants reported for this compound?
A3: Various computational studies have determined spectroscopic constants for this compound. These include:* Equilibrium structure: Bond lengths and angles.* Rotational constants: Describe the molecule's rotation in different energy states.* Vibration-rotation interaction constants: Account for the coupling between vibrational and rotational motions.* Harmonic frequencies: Represent the fundamental vibrational frequencies of the molecule.* Anharmonic constants: Describe deviations from ideal harmonic oscillator behavior in molecular vibrations.* Centrifugal distortion constants: Account for the distortion of the molecule at high rotational speeds. * Cubic and quartic force constants: Describe the potential energy surface of the molecule in terms of its vibrational coordinates. [, ]
Q4: Is this compound stable under ambient conditions?
A4: this compound is highly reactive and tends to readily oxidize in air. It is typically handled and stored under inert conditions (e.g., nitrogen atmosphere) to prevent decomposition. []
Q5: What is the most common form of this compound used in synthesis?
A5: this compound is commonly used as a complex with 1,4-dioxane (GeCl2•C4H8O2) to improve its stability and handling properties. This complex acts as a convenient source of the reactive this compound species. []
Q6: What are some applications of this compound in materials chemistry?
A6: * Precursor for Organogermanium Compounds: this compound serves as a starting material for synthesizing a wide range of organogermanium compounds, including oligomers and polymers, via ligand substitution polymerization. [, ]* Phase Change Memory Materials: Aminopyrimidine derivatives of Germanium(II) are being investigated as potential precursors for phase-change memory materials. []
Q7: Does this compound exhibit catalytic activity?
A7: Yes, this compound, particularly in its dioxane complex form, can function as a Lewis acid catalyst in various organic reactions. []
Q8: What types of reactions can this compound catalyze?
A8: this compound has been reported to mediate or catalyze: * Addition Reactions: Facilitates the addition of organometallic reagents to unsaturated compounds. For example, it mediates the stereoselective addition of aminoallylic stannanes to aldehydes, producing anti-1,2-amino alcohol derivatives. []* Cycloaddition Reactions: Participates in [2+2] cycloadditions with substrates like adamantylphosphaalkyne. []* Insertion Reactions: Can insert into chemical bonds, such as the Si-Si bond of disilylene compounds, yielding unique silicon-germanium species. []* Polymerization Reactions: Facilitates the formation of polygermanes through ligand substitution polymerization with organolithium reagents. []* [2,3]-Sigmatropic Rearrangements: Its addition to α,β-unsaturated acetals leads to β-dichloroalkoxygermane enol ethers via this rearrangement. []
Q9: What is the role of computational chemistry in understanding this compound chemistry?
A9: Computational methods, such as density functional theory (DFT) calculations, have proven valuable in: * Predicting Spectroscopic Properties: Calculating molecular geometries, vibrational frequencies, and other spectroscopic parameters for comparison with experimental data. [, ]* Understanding Electronic Structure: Examining the electronic properties of this compound and its complexes, including bonding characteristics and orbital interactions. [, ]* Investigating Reaction Mechanisms: Exploring the pathways and intermediates involved in reactions catalyzed or mediated by this compound. []* Rationalizing Reactivity: Providing insights into the factors governing the reactivity of this compound with different substrates. []
Q10: How does the structure of this compound relate to its reactivity?
A10: this compound possesses a lone pair of electrons on the germanium atom, rendering it electron-deficient and capable of acting as a Lewis acid. This Lewis acidity plays a crucial role in its reactivity, enabling it to coordinate with electron-rich species and catalyze various transformations. The nature of the ligands or substituents attached to germanium can significantly influence its Lewis acidity, stability, and overall reactivity. For example, bulky ligands can enhance stability by hindering dimerization or oligomerization. [, , ]
Q11: What are some historical milestones in the research of this compound?
A12:* Early Synthesis and Characterization: The synthesis and initial characterization of this compound and its complexes, establishing its fundamental properties and reactivity. [, , , ]* Development of Catalytic Applications: The exploration of this compound as a catalyst or mediator in organic synthesis, broadening its synthetic utility. [, ]* Advancements in Computational Studies: The application of computational methods to investigate its electronic structure, reactivity, and catalytic mechanisms, deepening the understanding of its chemistry. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)


